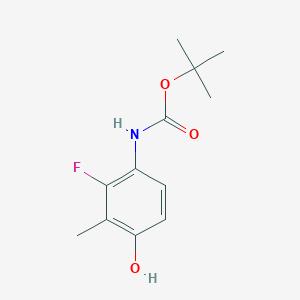

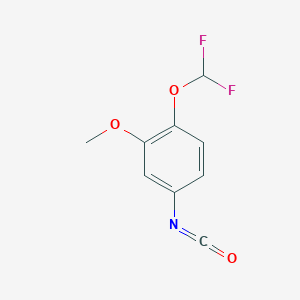

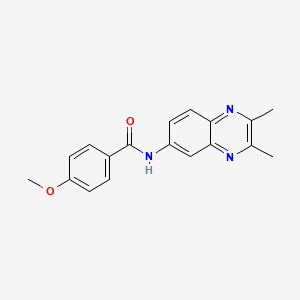

4-(Boc-amino)-3-fluoro-2-methylphenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “4-(Boc-amino)-3-fluoro-2-methylphenol” is a type of Boc-protected amine . Boc-protected amines are widely used in organic synthesis . The Boc group is stable towards most nucleophiles and bases . The compound is used to protect amine in the solid phase synthesis of peptides .

Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . An efficient and practical protocol allows the protection of various aryl and aliphatic amines using (Boc)2O in the presence of a catalytic amount of iodine under solvent-free conditions at ambient temperature .Molecular Structure Analysis

The molecular structure of “4-(Boc-amino)-3-fluoro-2-methylphenol” can be analyzed using NMR spectroscopy in DMSO-d6 . The energy of HOMO and LUMO levels and the HOMO–LUMO energy gap, hardness, softness and electronegativity have been analyzed using DFT/B3LYP method with the 6-31+G (d,p) basis set .Chemical Reactions Analysis

The Boc group can be cleaved under anhydrous acidic conditions with the production of tert-butyl cations . Scavengers such as thiophenol may prevent nucleophilic substrates from being alkylated . The protodeboronation of in situ generated catechol boronic esters proceeds via a radical chain reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(Boc-amino)-3-fluoro-2-methylphenol” can be evaluated using the B3LYP, CAM-B3LYP and B3PW91 levels of density functional theory (DFT) . The dipole moment (μ) and first hyperpolarizability (β) values of the title complex show that the molecule can be a good candidate as NLO material .Wissenschaftliche Forschungsanwendungen

BOC Protection of Amines

4-(Boc-amino)-3-fluoro-2-methylphenol is used in the BOC protection of amines . This process is important in the synthesis of various biologically active molecules. The BOC protection is carried out in catalyst and solvent-free media under mild reaction conditions . This eco-friendly route allows for almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols .

Solid Phase Synthesis of Peptides

This compound is used to protect amine in the solid phase synthesis of peptides . Solid phase synthesis is a method in which a compound is synthesized while bound to a solid support. The use of 4-(Boc-amino)-3-fluoro-2-methylphenol in this process helps in the production of peptides in a more efficient manner .

Production of Carbamic Acid Derivatives

4-(Boc-amino)-3-fluoro-2-methylphenol is used to produce [4-(tert-butyl-dimethyl-silanyloxy)-phenyl]-carbamic acid tert-butyl ester . This reaction requires reagent imidazole and solvents dimethylformamide and CH2Cl2 . Carbamic acid derivatives have various applications in the field of organic synthesis .

Nonlinear Optical (NLO) Behavior Study

The compound 3-amino-4-(Boc-amino)pyridine, which is structurally similar to 4-(Boc-amino)-3-fluoro-2-methylphenol, has been studied for its nonlinear optical (NLO) behavior . While the exact application of 4-(Boc-amino)-3-fluoro-2-methylphenol in this field is not specified, it’s plausible that it could be used in similar studies given its structural similarity .

Wirkmechanismus

Target of Action

The boc group (tert-butoxycarbonyl) is commonly used in organic chemistry as a protecting group for amines . It is used to prevent the amino group from reacting when other functional groups in the molecule are being modified .

Mode of Action

The Boc group in 4-(Boc-amino)-3-fluoro-2-methylphenol provides protection for the amino group during chemical reactions . The Boc group is stable towards most nucleophiles and bases . It can be introduced under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group can be removed under acidic conditions .

Biochemical Pathways

The boc group plays a crucial role in peptide synthesis, where it protects the amino group from reacting while other parts of the molecule are being modified .

Pharmacokinetics

The boc group is known to be stable under various conditions, which could potentially influence the compound’s bioavailability .

Result of Action

The result of the action of 4-(Boc-amino)-3-fluoro-2-methylphenol is the protection of the amino group during chemical reactions . This allows for the modification of other functional groups in the molecule without affecting the amino group .

Action Environment

The action of 4-(Boc-amino)-3-fluoro-2-methylphenol can be influenced by various environmental factors. For instance, the Boc group can be introduced under either aqueous or anhydrous conditions . It is stable towards most nucleophiles and bases , and can be removed under acidic conditions .

Safety and Hazards

Zukünftige Richtungen

Future directions for “4-(Boc-amino)-3-fluoro-2-methylphenol” could include further exploration of its potential as a nonlinear optical (NLO) material . Additionally, the development of more eco-friendly practical approaches for pharmaceutical and fine chemical syntheses is a promising area of research .

Eigenschaften

IUPAC Name |

tert-butyl N-(2-fluoro-4-hydroxy-3-methylphenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO3/c1-7-9(15)6-5-8(10(7)13)14-11(16)17-12(2,3)4/h5-6,15H,1-4H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVDDIDIKZWRWSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1F)NC(=O)OC(C)(C)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{4-[3-(Trifluoromethyl)benzoyl]piperazino}benzenecarbonitrile](/img/structure/B2872226.png)

![3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}-N-{[3-(trifluoromethyl)phenyl]methyl}propanamide](/img/structure/B2872228.png)

![3-ethyl-9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2872229.png)

![N-((4-hydroxychroman-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2872233.png)

![(2Z)-2-[(4-chlorophenyl)sulfonyl]-3-{[4-(diethylamino)phenyl]amino}prop-2-enenitrile](/img/structure/B2872237.png)

![N-(2,6-dimethylphenyl)-2-(7-(4-fluorophenyl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2872249.png)